(R)-(+)-1-(1-Naphthyl)ethylamine chemical properties
(R)-(+)-1-(1-Naphthyl)ethylamine chemical properties
An In-Depth Technical Guide to (R)-(+)-1-(1-Naphthyl)ethylamine: Properties, Applications, and Methodologies
Introduction
(R)-(+)-1-(1-Naphthyl)ethylamine is a chiral amine of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its rigid naphthyl group and stereochemically defined amine functionality make it an invaluable tool for the synthesis of enantiomerically pure compounds.[2] This guide provides an in-depth analysis of the chemical properties, applications, and key experimental methodologies related to (R)-(+)-1-(1-Naphthyl)ethylamine, tailored for researchers, scientists, and drug development professionals.
1. Core Chemical and Physical Properties
(R)-(+)-1-(1-Naphthyl)ethylamine is a colorless to pale yellow liquid under standard conditions, though it may darken upon storage.[3] It is characterized by its specific rotation of plane-polarized light, a defining feature of its R-enantiomeric form. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃N | [1][4] |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | 3886-70-2 | [1] |
| Appearance | Colorless to brown liquid | [1] |
| Density | 1.067 g/mL at 20 °C | [1] |
| Boiling Point | 153 °C at 11 mmHg | [1] |
| Refractive Index | n20/D 1.623 | [1] |
| Optical Rotation | [α]₂₀/D +55° (c=2 in EtOH) | [1] |
| Solubility | Soluble in ethanol and chloroform. Insoluble in water. | [5] |
2. Spectroscopic Profile
The structural elucidation and confirmation of (R)-(+)-1-(1-Naphthyl)ethylamine rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The aromatic protons of the naphthyl group typically appear in the downfield region (δ 7.0-8.5 ppm), while the methine and methyl protons of the ethylamine moiety are observed in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-H stretching of the aromatic and aliphatic groups.[6][7]
-
Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) at m/z 171, with characteristic fragmentation patterns corresponding to the loss of methyl and amine groups.[8][9]
3. Applications in Asymmetric Synthesis
The primary utility of (R)-(+)-1-(1-Naphthyl)ethylamine lies in its application as a chiral resolving agent and a chiral auxiliary in asymmetric synthesis.[1][10][11]
3.1. Chiral Resolution of Racemic Acids
(R)-(+)-1-(1-Naphthyl)ethylamine is a basic amine that readily forms diastereomeric salts with racemic carboxylic acids. The differing solubilities of these diastereomeric salts in a given solvent system allow for their separation by fractional crystallization.
Causality of Diastereomeric Salt Formation and Separation: The principle behind this classical resolution technique hinges on the formation of two diastereomers with distinct three-dimensional structures. The interaction between the chiral amine and the two enantiomers of the racemic acid results in diastereomeric salts with different crystal lattice energies and, consequently, different solubilities. By carefully selecting the solvent, one diastereomer can be selectively precipitated, while the other remains in solution. Subsequent acidification of the isolated diastereomeric salt liberates the enantiomerically enriched carboxylic acid.
Workflow for Chiral Resolution of a Racemic Acid
Caption: Workflow for Chiral Resolution of a Racemic Acid.
Experimental Protocol: Chiral Resolution of a Generic Racemic Carboxylic Acid
This protocol provides a generalized procedure. The specific solvent, temperature, and stoichiometry should be optimized for the target carboxylic acid.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.[3]
-
In a separate container, dissolve 0.5 equivalents of (R)-(+)-1-(1-Naphthyl)ethylamine in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in water and add a suitable solvent for the carboxylic acid (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with dilute hydrochloric acid until the pH is approximately 1-2.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the acidification step contains the hydrochloride salt of (R)-(+)-1-(1-Naphthyl)ethylamine. The free amine can be recovered by basifying the aqueous solution with NaOH and extracting with an organic solvent.
-
3.2. Role in Pharmaceutical Synthesis: The Case of Cinacalcet
(R)-(+)-1-(1-Naphthyl)ethylamine is a key starting material in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[2][12] In this synthesis, the stereocenter of the final drug molecule is derived directly from the enantiopomerically pure amine.
A common synthetic route involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-Naphthyl)ethylamine.[2]
Logical Relationship in Cinacalcet Synthesis
Caption: Role of (R)-(+)-1-(1-Naphthyl)ethylamine in Cinacalcet Synthesis.
4. Determination of Enantiomeric Purity by Chiral HPLC
Ensuring the enantiomeric purity of (R)-(+)-1-(1-Naphthyl)ethylamine is critical for its applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Principle of Chiral HPLC Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For the analysis of (R)-(+)-1-(1-Naphthyl)ethylamine, CSPs based on cellulose or amylose derivatives, or Pirkle-type phases are often effective.[13][14][15]
Experimental Protocol: Chiral HPLC Analysis of (R)-(+)-1-(1-Naphthyl)ethylamine
This protocol is a starting point and may require optimization based on the specific column and instrumentation used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A column such as a Chirex 3020 (S)-tert-leucine and (R)-1-(α-naphthyl)ethylamine phase or a Ceramospher Chiral RU-2.[13][16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of (R)-(+)-1-(1-Naphthyl)ethylamine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the R- and S-enantiomers using the following formula:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
5. Safety and Handling
(R)-(+)-1-(1-Naphthyl)ethylamine is classified as toxic if swallowed and can cause severe skin burns and eye damage.[4] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place, away from incompatible materials such as acids and oxidizing agents.[5]
(R)-(+)-1-(1-Naphthyl)ethylamine is a versatile and powerful tool in the field of asymmetric synthesis. Its well-defined chemical and physical properties, coupled with its efficacy as a chiral resolving agent and a chiral building block, have solidified its importance in the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties and the application of robust analytical and synthetic methodologies are crucial for its effective and safe utilization in research and development.
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